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7-allyl-1h-purine-2,6(3h,7h)-dione

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

7-Allyl-1H-purine-2,6(3H,7H)-dione (CAS 862893-32-1; molecular formula C₈H₈N₄O₂; MW 192.17) is a purine-2,6-dione (xanthine) derivative bearing an allyl substituent exclusively at the N7 position, with unsubstituted N1 and N3 sites. This distinguishes it from the more common 7-allyltheophylline (7-allyl-1,3-dimethylxanthine, CAS 61444-26-6), which carries additional methyl groups at N1 and N3.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B8753902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-allyl-1h-purine-2,6(3h,7h)-dione
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC=CCN1C=NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C8H8N4O2/c1-2-3-12-4-9-6-5(12)7(13)11-8(14)10-6/h2,4H,1,3H2,(H2,10,11,13,14)
InChIKeyCCNKGFXFVYFQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Allyl-1H-purine-2,6(3H,7H)-dione (CAS 862893-32-1): Structural Identity, Physicochemical Profile, and Supplier Landscape for Procurement Evaluation


7-Allyl-1H-purine-2,6(3H,7H)-dione (CAS 862893-32-1; molecular formula C₈H₈N₄O₂; MW 192.17) is a purine-2,6-dione (xanthine) derivative bearing an allyl substituent exclusively at the N7 position, with unsubstituted N1 and N3 sites . This distinguishes it from the more common 7-allyltheophylline (7-allyl-1,3-dimethylxanthine, CAS 61444-26-6), which carries additional methyl groups at N1 and N3 [1]. Key physicochemical parameters include a melting point of 310 °C (decomposition), a predicted density of 1.56 ± 0.1 g/cm³, and a predicted pKa of 7.56 ± 0.70 . The compound is commercially available from specialty chemical suppliers such as Biosynth (250 mg and 500 mg scales, $835–$1,345, 3–4 week lead time) and MolCore (≥98% purity), and is supplied strictly for research purposes .

Why 7-Allyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by 7-Allyltheophylline or Other N-Alkylated Xanthine Analogs: The Functional Significance of N1/N3 Deprotection


Unlike 7-allyltheophylline (1,3-dimethyl-7-allylxanthine), which carries permanent methyl blocking groups at N1 and N3, 7-allyl-1H-purine-2,6(3H,7H)-dione retains two free N–H positions. This structural feature is functionally consequential: the N1 and N3 sites are critical determinants of xanthine–adenosine receptor binding affinity and selectivity [1]. In the classic SAR study by Kim et al. (J Med Chem, 2002), substitution at the 1-position with allyl or propyl groups dramatically altered A2B adenosine receptor affinity—1-allyl-3-methyl-8-phenylxanthine achieved a Ki of 37 nM at human A2B, whereas compounds lacking appropriate N1 substitution displayed substantially weaker binding [1]. Additionally, the N1–H and N3–H protons confer hydrogen-bond donor capacity absent in the permethylated analog, which can influence both target engagement and physicochemical properties such as solubility and crystal packing. For procurement decisions in medicinal chemistry programs, substituting 7-allyl-1H-purine-2,6(3H,7H)-dione with 7-allyltheophylline eliminates the possibility of sequential or regioselective N1/N3 functionalization, constraining SAR exploration and scaffold diversification strategies [2].

Quantitative Comparative Evidence for 7-Allyl-1H-purine-2,6(3H,7H)-dione Versus Key Analogs: Physicochemical, Structural, and Biological Differentiation Data


Molecular Weight Reduction Versus 7-Allyltheophylline: Implications for Fragment-Based Screening Library Design

7-Allyl-1H-purine-2,6(3H,7H)-dione (MW 192.17) is approximately 12.8% lighter than 7-allyltheophylline (MW 220.23), a consequence of the absence of N1 and N3 methyl groups [1]. This MW reduction places the compound closer to the fragment-like chemical space (MW < 250) described by the 'rule of three,' making it a more suitable starting scaffold for fragment-based lead discovery campaigns where low molecular weight and high ligand efficiency are prioritized .

Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Hydrogen-Bond Donor Count: N1/N3 Deprotection Enables Distinct Target Engagement Profiles Compared to 7-Allyltheophylline

7-Allyl-1H-purine-2,6(3H,7H)-dione possesses two hydrogen-bond donor (HBD) sites (N1–H and N3–H), in contrast to 7-allyltheophylline which has zero HBD sites due to N1,N3-dimethylation [1]. The 2002 SAR study by Kim et al. demonstrated that the N1 position of xanthines is a critical determinant of A2B adenosine receptor affinity: 1-allyl-3-methyl-8-phenylxanthine exhibited a Ki of 37 nM at human A2B, whereas 1,3-dipropyl-8-phenylxanthine (lacking the allyl group at N1) showed different selectivity [2]. The free N1–H in 7-allyl-1H-purine-2,6(3H,7H)-dione preserves the ability to form a hydrogen bond with Asn254 (a key residue in adenosine receptors), a contact that is abolished in the N1-methylated analog [2].

Adenosine receptor antagonism Hydrogen-bond interactions Scaffold diversification

N7-Allyl as a Synthetic Handle: Orthogonal Reactivity for Click Chemistry and Cross-Coupling Compared to N7-Unsubstituted Xanthine

The N7-allyl substituent provides a terminal alkene functionality that enables thiol-ene click reactions and olefin cross-metathesis transformations, which are not accessible with the parent xanthine (3,7-dihydro-1H-purine-2,6-dione) or the N7-methyl analog (theobromine) . The 7-allyl-8-bromo-1,3-dimethyl analog has been explicitly utilized as a substrate for Sonogashira coupling and other palladium-catalyzed cross-coupling reactions . While this precedent is established for the 1,3-dimethyl variant, the deprotected scaffold of 7-allyl-1H-purine-2,6(3H,7H)-dione permits sequential functionalization: the allyl group can first participate in a chemoselective transformation, followed by independent N1/N3 alkylation or arylation .

Click chemistry Copper-catalyzed azide-alkyne cycloaddition Bioconjugation

Predicted pKa and Ionization State at Physiological pH: Differentiated from 7-Allyltheophylline

The predicted pKa of 7-allyl-1H-purine-2,6(3H,7H)-dione is 7.56 ± 0.70, indicating that at physiological pH (7.4), the compound exists in a partially ionized state . By contrast, 7-allyltheophylline, lacking acidic N–H protons, is expected to be predominantly neutral at pH 7.4. This difference in ionization may affect passive membrane permeability, protein binding, and solubility. The parent xanthine exhibits a Ka of 1.19 × 10⁻¹⁰ at 40°C, corresponding to a pKa of approximately 9.9 [1], demonstrating that N7-allylation acidifies the xanthine core relative to the parent scaffold.

Drug-like properties Ionization state Permeability prediction

Supplier Availability and Cost Comparison: Research-Grade Procurement of 7-Allyl-1H-purine-2,6(3H,7H)-dione vs. 7-Allyltheophylline

7-Allyl-1H-purine-2,6(3H,7H)-dione is available from Biosynth at $835.00 (250 mg) and $1,345.00 (500 mg) with a 3–4 week lead time, and from MolCore at ≥98% purity with custom-scale options . 7-Allyltheophylline (CAS 61444-26-6) is more widely listed across multiple vendors, reflecting its longer commercial history. The target compound's more limited supplier base and higher unit cost reflect its specialized nature as an intermediate for sequential N1/N3 derivatization rather than a direct biological probe. For laboratories requiring the deprotected scaffold specifically for SAR expansion, the procurement premium is justified by the additional synthetic versatility .

Chemical procurement Research supply chain Custom synthesis lead time

Optimal Application Scenarios for 7-Allyl-1H-purine-2,6(3H,7H)-dione: Evidence-Guided Selection in Drug Discovery and Chemical Biology


Scaffold for Adenosine A2B Receptor Antagonist Lead Optimization with Regioselective N1/N3 Functionalization

Based on the SAR established by Kim et al. (2002), where 1-allyl-3-methyl-8-phenylxanthine achieved a Ki of 37 nM at human A2B receptors, 7-allyl-1H-purine-2,6(3H,7H)-dione serves as an ideal starting scaffold for systematically probing N1 versus N3 substitution effects on adenosine receptor subtype selectivity [1]. The free N1–H and N3–H positions permit independent chemical modification, enabling medicinal chemists to determine which position drives A2B affinity and which influences A1/A2A selectivity—a SAR question that cannot be addressed using the pre-methylated 7-allyltheophylline scaffold [1].

Fragment-Based Screening Library Construction Leveraging Low Molecular Weight and High Ligand Efficiency Potential

With a molecular weight of 192.17 Da—12.8% lower than 7-allyltheophylline (220.23 Da)—7-allyl-1H-purine-2,6(3H,7H)-dione resides within the fragment-like chemical space (MW < 250) [2]. The compound's three reactive sites (N7-allyl alkene, N1–H, N3–H) allow for fragment elaboration through orthogonal chemistries, making it suitable for inclusion in fragment screening libraries where hit-to-lead expansion requires multiple vectors for growth . Fragments derived from this scaffold can be elaborated while maintaining lead-like physicochemical properties.

Phosphodiesterase (PDE) Inhibitor Development Programs Utilizing the 7-Substituted Purine-2,6-dione Pharmacophore

The 2014 study by Zygmunt et al. demonstrated that 7-substituted purine-2,6-diones constitute a new class of analgesic and anti-inflammatory agents through PDE (notably PDE4B) inhibition, with compound 1 showing superior PDE inhibition compared to theophylline [3]. While that study examined 7-substituted derivatives with additional modifications, the core 7-allylpurine-2,6-dione scaffold represents the minimal pharmacophoric unit. 7-Allyl-1H-purine-2,6(3H,7H)-dione provides an unencumbered starting point for exploring the impact of N1 and N3 substitution on PDE isoform selectivity [3].

Chemical Biology Probe Design Requiring Bioorthogonal Conjugation via the N7-Allyl Handle

The terminal alkene of the N7-allyl group serves as a bioorthogonal handle for thiol-ene chemistry or olefin metathesis, enabling conjugation to fluorophores, affinity tags, or solid supports without perturbing the purine-2,6-dione core pharmacophore . This capability is particularly valuable for target identification studies (e.g., photoaffinity labeling or pull-down experiments) where the purine scaffold must retain its biological recognition features while being covalently linked to a detection moiety .

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